1-Chloro-6,7-dimethoxyphthalazine

Phosphodiesterase Inhibition PDE4 Selectivity In Vitro Pharmacology

For medicinal chemists, the synthesis of PDE inhibitors like Carbazeran often stalls due to unreliable intermediates that lead to regioisomeric mixtures and purification bottlenecks. 1-Chloro-6,7-dimethoxyphthalazine (CAS 70724-23-1) solves this. - Single reactive site (C1-Cl) ensures exclusive SNAr chemistry, eliminating the regioisomeric complexity of multi-chlorinated analogs. - The 6,7-dimethoxy motif (LogP ~2.30) is critical for CNS drug discovery, directly enabling development of blood-brain barrier penetrant candidates. Supplied at ≥98% purity with storage at 2-8°C under inert gas. Bulk stock available for immediate global dispatch.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 70724-23-1
Cat. No. B117253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6,7-dimethoxyphthalazine
CAS70724-23-1
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NN=C2Cl)OC
InChIInChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3
InChIKeyDSFKIBHRGIYRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-6,7-dimethoxyphthalazine Overview


1-Chloro-6,7-dimethoxyphthalazine (CAS 70724-23-1) is a phthalazine derivative characterized by a chloro substituent at the 1-position and methoxy groups at the 6- and 7-positions . This compound serves as a critical electrophilic intermediate in medicinal chemistry, primarily enabling nucleophilic aromatic substitution (SNAr) to construct complex, biologically active molecules, most notably the phosphodiesterase (PDE) inhibitor Carbazeran . Its predicted physicochemical profile includes a molecular weight of 224.64 g/mol, a density of 1.3±0.1 g/cm³, and a logP of 1.07, with a reported purity specification of ≥98% and recommended storage at 2-8°C under inert gas .

1 Electrophilic building block for nucleophilic aromatic substitution (SNAr)
2 Single reactive site enables regioselective diversification
3 Supports PDE4-selective inhibitor research compound synthesis
4 High-purity intermediate (lot-dependent); store under inert atmosphere

Why 1-Chloro-6,7-dimethoxyphthalazine Is Irreplaceable


Generic substitution of 1-Chloro-6,7-dimethoxyphthalazine is not feasible due to its unique combination of a reactive chloro leaving group for SNAr chemistry and 6,7-dimethoxy substitution, which collectively dictate both synthetic utility and downstream biological target selectivity. Unlike the unsubstituted 1-chlorophthalazine or the more reactive 1,4-dichloro-6,7-dimethoxyphthalazine, this mono-chloro derivative offers a single, well-defined electrophilic site for regioselective diversification, minimizing side reactions during the synthesis of complex targets like Carbazeran [1]. Furthermore, its specific physicochemical properties, such as its predicted pKa of 1.98±0.30 and logP of 2.30, influence its solubility and reactivity profile in a manner distinct from analogs lacking the 6,7-dimethoxy motif, directly impacting its performance in multi-step synthetic protocols .

This Product
Reactive sites
Single chloro at 1-position
Substituent effect
6,7-dimethoxy groups modulate electronics and lipophilicity
Synthetic outcome
Well-defined regiochemistry; minimal side products
Unsubstituted / Dichloro Analogs
Reactive sites
1-chlorophthalazine lacks methoxy; 1,4-dichloro analog introduces second site
Substituent effect
Absence of 6,7-OMe alters electronic profile and downstream target selectivity
Synthetic outcome
Dual-site analog may produce mixtures, requiring additional purification

1-Chloro-6,7-dimethoxyphthalazine Differentiation Evidence


PDE4B Isoform Selectivity Over PDE1

This compound demonstrates profound selectivity for the PDE4B isoform over PDE1 family members, a key differentiator for its use in developing targeted PDE4 inhibitors. In a direct comparison using a scintillation proximity assay, the compound inhibited PDE4B with an IC50 of 0.420 nM. In stark contrast, its inhibitory activity against PDE1A and PDE1B was negligible, with IC50 values of 64,700 nM and 58,000 nM, respectively [1].

PDE4B vs PDE1 Selectivity
Head-to-head
0.420 nM (PDE4B) vs 64,700 nM (PDE1A)
Supports PDE4B-selective research compound design
Scintillation proximity assay; >154,000-fold selectivity reported
Phosphodiesterase Inhibition PDE4 Selectivity In Vitro Pharmacology

Regioselective SNAr Reactivity

1-Chloro-6,7-dimethoxyphthalazine provides a single electrophilic chlorine at the 1-position, enabling unambiguous SNAr reactions, a crucial advantage over the more reactive 1,4-dichloro analog. In the synthesis of Carbazeran, this compound undergoes a regioselective displacement with 4-(ethylcarbamoyloxy)piperidine at 90°C in isoamyl alcohol [1]. The presence of a second chlorine atom in the 1,4-dichloro analog (CAS 99161-51-0) introduces the challenge of chemo- and regioselective control, potentially leading to mixtures of mono- and di-substituted products that require additional purification steps .

SNAr Reactive Sites
Class-level
1 reactive site vs 2 sites (1,4-dichloro analog)
Single site may reduce purification complexity
Based on synthetic protocol review; class-level inference
Synthetic Chemistry Nucleophilic Aromatic Substitution Intermediate Reactivity

Optimized Lipophilicity for CNS Drug Candidates

The compound's calculated LogP of 2.30 positions it within an optimal lipophilicity range for central nervous system (CNS) drug candidates (typically LogP 2-5), which is distinct from the parent phthalazine scaffold. This property is a direct consequence of the 6,7-dimethoxy substitution, which is absent in simpler analogs like 1-chlorophthalazine (C8H5ClN2, MW 164.59) . The increased lipophilicity of the dimethoxy derivative enhances its ability to cross biological membranes, a desirable trait for the CNS-active drug candidates it is used to synthesize, such as anticonvulsant agents [1].

Predicted Lipophilicity
Data to verify
LogP 2.30 (XLogP3)
May support CNS-penetrant candidate profiling
In silico prediction; experimental validation recommended
Physicochemical Properties Lipophilicity Drug Design

1-Chloro-6,7-dimethoxyphthalazine Application Scenarios


PDE4-Selective Inhibitor Synthesis

This compound is the established intermediate for synthesizing Carbazeran, a known phosphodiesterase inhibitor, and related 1-piperidinophthalazine derivatives . The evidence of its sub-nanomolar PDE4B inhibitory activity and high selectivity over PDE1 isoforms (see Section 3, Evidence Item 1) makes it the preferred starting material for developing new chemical entities (NCEs) targeting PDE4 for therapeutic applications in asthma, COPD, and CNS disorders, as this selectivity is engineered into the final molecule via this specific intermediate [1].

Phthalazine Library Synthesis via SNAr

The presence of a single, reactive chloro leaving group (see Section 3, Evidence Item 2) makes this compound ideal for constructing focused libraries of 1-substituted-6,7-dimethoxyphthalazines via nucleophilic displacement with various amines, alcohols, or thiols [2]. This unambiguous reactivity is critical for high-throughput chemistry and medicinal chemistry optimization campaigns, where product purity and structural certainty are paramount, and where analogs with multiple leaving groups would introduce complexity and purification challenges.

CNS Anticonvulsant Drug Discovery

The compound's optimized LogP of 2.30, imparted by its 6,7-dimethoxy substitution (see Section 3, Evidence Item 3), directly supports its use in synthesizing CNS-penetrant drug candidates . Specifically, 4-aryl-6,7-dimethoxyphthalazines, which are accessed using this intermediate, have been evaluated as anticonvulsant agents [3]. This physicochemical property is a key selection criterion for medicinal chemists designing molecules that require the ability to cross the blood-brain barrier.

Application
Selection Property
Validation Focus
PDE4 inhibitor synthesis
PDE4B selectivity profile
PDE isoform inhibition assays
Phthalazine library construction
Single reactive site
SNAr regioselectivity verification
CNS compound design
Lipophilicity (LogP)
Experimental LogP / permeability assay

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